Molecular structure and physicochemical properties of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Molecular structure and physicochemical properties of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

An In-Depth Technical Guide to the Molecular Structure and Physicochemical Properties of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

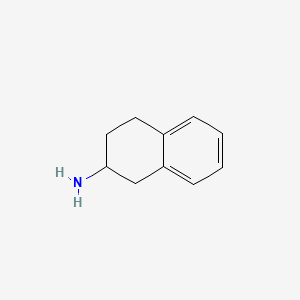

As drug discovery increasingly targets complex neurological and psychiatric disorders, the exploration of conformationally restricted pharmacophores has become paramount. The 1-aminotetralin (1,2,3,4-tetrahydronaphthalen-1-amine) scaffold is a privileged structure in medicinal chemistry, serving as the backbone for numerous central nervous system (CNS) agents, including the dopamine reuptake inhibitor tametraline and the selective serotonin reuptake inhibitor (SSRI) sertraline [5].

This technical whitepaper provides a comprehensive analysis of 5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine (5-Et-1-AT) . By examining its physicochemical properties, structural conformation, and isolation methodologies, we will elucidate how the strategic placement of an ethyl group at the C5 position modulates its viability as a neurotherapeutic building block.

Physicochemical Profiling and BBB Permeability

For any CNS-targeted compound, the ability to passively diffuse across the blood-brain barrier (BBB) is a non-negotiable requirement. The physicochemical properties of 5-Et-1-AT are highly optimized for this purpose. The addition of the 5-ethyl group increases the lipophilicity (LogP) of the standard aminotetralin core without introducing excessive molecular weight or hydrogen-bonding penalties.

Table 1: Quantitative Physicochemical Properties of 5-Et-1-AT [1][2]

| Property | Value | Pharmacological Implication |

| CAS Number (Racemic) | 1071449-02-9 | Standard identifier for the racemic mixture. |

| CAS Number (S-Isomer) | 1212851-11-0 | Stereospecific identifier for the biologically active enantiomer. |

| Molecular Formula | C₁₂H₁₇N | Ensures a low molecular weight profile. |

| Molecular Weight | 175.27 g/mol | Well below the 400 Da threshold for optimal BBB penetration. |

| Fraction Csp³ | 0.50 | High three-dimensionality reduces off-target planar stacking toxicity. |

| H-Bond Donors | 1 | Minimal desolvation penalty upon entering the lipid bilayer. |

| H-Bond Acceptors | 1 | Complies strictly with Lipinski’s Rule of 5 (Limit < 10). |

| Rotatable Bonds | 2 | Low entropic penalty upon binding to target receptors. |

| Topological Polar Surface Area | ~26.02 Ų | Highly favorable for BBB crossing (Optimal CNS range: < 90 Ų). |

Causality Insight: The Topological Polar Surface Area (TPSA) of 26.02 Ų is driven entirely by the primary amine. Because the rest of the molecule is a hydrocarbon framework, the compound maintains a highly lipophilic character. The two rotatable bonds (the ethyl attachment and the amine attachment) ensure that the molecule remains relatively rigid, which drastically reduces the entropic cost of binding to the hydrophobic pockets of monoamine transporters.

Structural Conformation and Target Engagement

The pharmacological efficacy of aminotetralins is heavily dependent on chirality at the C1 position. The (S)- and (R)-enantiomers project the primary amine into entirely different spatial vectors, dictating their affinity for specific targets such as Monoamine Oxidase (MAO) enzymes or the Dopamine Transporter (DAT) [3].

The 5-ethyl substitution plays a critical mechanistic role. In the binding pocket of monoamine transporters, the aromatic ring of the tetralin core engages in π−π stacking with phenylalanine or tyrosine residues. The 5-ethyl group acts as a steric wedge, anchoring the molecule into a specific hydrophobic sub-pocket. This anchoring restricts the rotational freedom of the compound within the active site, thereby increasing receptor residence time.

Figure 1: Pharmacophore mapping of 5-Et-1-AT interactions with CNS target receptors.

Experimental Methodology: Biocatalytic Kinetic Resolution

Because the biological activity of 5-Et-1-AT is enantiomer-dependent, isolating the pure (S)- or (R)-enantiomer from the racemic mixture (CAS: 1071449-02-9) is a critical workflow. Traditional diastereomeric salt resolution is low-yield and environmentally taxing. Instead, an oxidative kinetic resolution using an Amine Dehydrogenase (AmDH) variant (e.g., from Geobacillus stearothermophilus) provides a self-validating, high-yield alternative [4].

Step-by-Step Protocol: Enzymatic Resolution of Racemic 5-Et-1-AT

Rationale: Amine dehydrogenases selectively oxidize the (R)-enantiomer of primary amines into the corresponding ketone, leaving the (S)-enantiomer untouched. This protocol utilizes internal analytical controls to guarantee an enantiomeric excess (ee) > 99%.

-

Substrate Preparation (Solubility Control):

-

Action: Dissolve 10 mM of racemic 5-Et-1-AT in 5% v/v DMSO.

-

Causality: The highly lipophilic nature of the 5-ethyl group causes poor aqueous solubility. DMSO acts as a co-solvent to prevent substrate precipitation, ensuring uniform enzyme-substrate contact without denaturing the biocatalyst.

-

-

Buffer and Cofactor Initialization:

-

Action: Add the dissolved substrate to 100 mM Tris-HCl buffer adjusted to pH 7.4. Introduce 1 mM NAD⁺ (Nicotinamide adenine dinucleotide) and 10 µM NOx (NADH oxidase).

-

Causality: pH 7.4 is the optimal physiological range for AmDH stability. NAD⁺ is the mandatory hydride acceptor for the oxidation of the amine. The inclusion of NADH oxidase recycles the NAD⁺ in situ, driving the reaction forward thermodynamically and preventing product inhibition.

-

-

Biocatalysis and Incubation:

-

Action: Add 90 µM of LE-AmDH-v1 enzyme. Incubate at 30°C to 40°C for 24 hours under continuous orbital shaking (200 rpm).

-

Causality: The elevated temperature (up to 40°C) takes advantage of the thermophilic nature of the Geobacillus enzyme, increasing the kinetic rate of resolution while maintaining structural integrity of the protein.

-

-

Chiral Extraction (Phase Separation):

-

Action: Terminate the reaction by adjusting the pH to >10 using 1M NaOH. Extract the aqueous phase three times with equal volumes of ethyl acetate.

-

Causality: At pH 7.4, the unreacted (S)-amine is protonated (NH₃⁺) and water-soluble. Adjusting the pH to >10 deprotonates the amine (pKa ~9.5), rendering it highly lipophilic and forcing it into the organic ethyl acetate phase, allowing clean separation from the aqueous enzyme mixture.

-

-

System Validation via Chiral HPLC:

-

Action: Evaporate the organic layer, reconstitute in mobile phase (e.g., Hexane/IPA 90:10 with 0.1% DEA), and analyze via Chiralcel OD-H column.

-

Causality: This step makes the protocol self-validating. The HPLC chromatogram will quantify the exact ratio of (S)-amine to the ketone byproduct, confirming the enantioselectivity of the enzyme and ensuring the final product meets pharmaceutical purity standards (ee > 99%).

-

Figure 2: Workflow for the biocatalytic kinetic resolution of 5-Et-1-AT.

Pharmacological Implications and Synaptic Mechanism

Once isolated, the enantiomers of 5-Et-1-AT serve as potent modulators of synaptic transmission. Compounds in the aminotetralin class are well-documented inhibitors of the Dopamine Transporter (DAT) and Monoamine Oxidase (MAO) [3][5].

When 5-Et-1-AT enters the synaptic cleft, its primary amine forms a critical salt bridge with an aspartate residue (e.g., Asp79 in DAT), while the tetralin core and 5-ethyl group wedge into the hydrophobic pocket normally occupied by dopamine. By competitively blocking the transporter, 5-Et-1-AT prevents the presynaptic reuptake of dopamine, leading to an accumulation of the neurotransmitter in the synaptic cleft. This prolonged receptor activation is the foundational mechanism for treating depressive disorders and Parkinson's disease.

Figure 3: Synaptic signaling pathway detailing monoamine reuptake inhibition by 5-Et-1-AT.

Conclusion

5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine represents a highly optimized structural motif in neuropharmacology. Its physicochemical properties—specifically its low molecular weight, optimal TPSA, and calculated lipophilicity—make it an ideal candidate for BBB penetration. Furthermore, through precise biocatalytic resolution, researchers can isolate specific enantiomers to selectively target monoamine transporters or oxidative enzymes, paving the way for next-generation psychiatric and neurodegenerative therapeutics.

References

-

ACS Publications. "Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease". Source: Journal of Medicinal Chemistry. URL: [Link]

-

D-NB. "Kinetic Resolution of Racemic Primary Amines Using Geobacillus stearothermophilus Amine Dehydrogenase Variant". Source: D-NB. URL: [Link]

-

Wikipedia. "Lometraline". Source: Wikipedia. URL: [Link]